Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Description
Properties
CAS No. |
936330-00-6 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)13-14-5-7-15(21-4)8-6-14/h5-8H,9-13H2,1-4H3 |
InChI Key |
OYQYPAJMTYDQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis can be summarized in three main steps:
Step 1: Preparation of tert-butyl piperazine-1-carboxylate intermediate
This involves protecting one nitrogen of piperazine with a tert-butyl carbamate group. The reaction typically uses tert-butyl chloroformate as the carbamoylating agent in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.Step 2: Alkylation of the protected piperazine with 4-methoxybenzyl halide
The tert-butyl piperazine-1-carboxylate intermediate undergoes nucleophilic substitution with 4-methoxybenzyl chloride or bromide under basic conditions. Potassium carbonate or sodium hydride in solvents such as dimethylformamide or 1,4-dioxane are commonly used. The reaction is often refluxed at elevated temperatures (e.g., 100–110°C) for 12–24 hours to ensure complete alkylation.Step 3: Purification
The crude product is purified by column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization to achieve high purity (>95%).
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of piperazine | Piperazine + tert-butyl chloroformate + triethylamine, DCM, rt | 85–90 | Stirred several hours at room temperature |
| Alkylation | tert-butyl piperazine-1-carboxylate + 4-methoxybenzyl bromide, K₂CO₃, 1,4-dioxane, reflux 12 h | 80–88 | Reflux at 110°C for 12 hours |
| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | >95 purity | Gradient elution from 8:1 to 4:1 hexane:EtOAc |
Alternative Methods and Catalysis
- Use of sodium hydride in dimethylformamide as a stronger base can improve nucleophilicity and reaction rates during alkylation.
- Addition of catalytic amounts of 4-dimethylaminopyridine can facilitate carbamate formation.
- Prolonged heating and stoichiometric optimization (1.5–2.0 equivalents of alkylating agent) improve conversion and minimize side products.
Representative Experimental Procedure
A typical synthesis involves dissolving piperazine in dichloromethane, adding triethylamine, and slowly adding tert-butyl chloroformate at 0°C to form tert-butyl piperazine-1-carboxylate. After workup and isolation, this intermediate is reacted with 4-methoxybenzyl bromide in the presence of potassium carbonate in 1,4-dioxane, refluxed for 12 hours. The reaction mixture is cooled, filtered, and purified by silica gel chromatography to afford the target compound as a clear oil or crystalline solid.
Structural Characterization
The compound is characterized by:
Nuclear Magnetic Resonance Spectroscopy :
- ^1H NMR shows tert-butyl protons as a singlet near δ 1.4 ppm, aromatic protons between δ 6.8–7.5 ppm, and methoxy protons around δ 3.7 ppm.
- ^13C NMR confirms carbamate carbonyl (~δ 155 ppm) and aromatic carbons.
Mass Spectrometry (LCMS) :
Molecular ion peak corresponding to [M+H]^+ at m/z 307 confirms molecular weight.X-ray Crystallography (if available):
Provides bond lengths, angles, and conformation of the piperazine ring and substituents.
Research Findings and Optimization Strategies
- Stoichiometric control : Using slight excess of alkylating agent (1.5–2.0 equivalents) improves yield and reduces side reactions.
- Temperature and time : Refluxing at 110°C for 12–24 hours optimizes conversion.
- Purification techniques : Gradient elution chromatography ensures removal of unreacted starting materials and side products.
- Spectral cross-validation : Combining NMR, MS, and crystallographic data ensures structural integrity and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Piperazine, tert-butyl chloroformate, 4-methoxybenzyl bromide/chloride |
| Solvents | Dichloromethane, 1,4-dioxane, dimethylformamide |
| Bases | Triethylamine, potassium carbonate, sodium hydride |
| Reaction Temperature | 0°C for carbamate formation, reflux (~110°C) for alkylation |
| Reaction Time | Several hours (carbamate formation), 12–24 hours (alkylation) |
| Purification | Silica gel chromatography, recrystallization |
| Typical Yield | 80–90% overall |
| Characterization Techniques | NMR (^1H and ^13C), LCMS, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperazine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Piperazine derivatives with tert-butyl carboxylate protection and arylalkyl substituents exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Substituent Impact on Activity: 4-Methoxyphenyl: Enhances lipophilicity and may improve blood-brain barrier penetration (e.g., LQFM104’s CNS activity) . Halogenated Aryl Groups (e.g., 5e with 3,4-dichlorophenyl): Increase binding affinity to hydrophobic enzyme pockets (HDAC inhibition) but may reduce metabolic stability .
Synthetic Yields :
Stability and Degradation Profiles
- Acidic Media Stability: Compounds like 1a and 1b () degrade in simulated gastric fluid due to oxazolidinone ring hydrolysis. In contrast, the target compound’s Boc-protected piperazine and methoxyphenyl groups likely confer resistance to acidic degradation .
- Thermal Stability : Derivatives with rigid substituents (e.g., triazole-thio-pyrimidine in 5d) exhibit higher melting points (120–143°C) compared to flexible alkyl chains .
Biological Activity
Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate (TBMPC) is a chemical compound with a unique structure that has garnered attention for its potential biological activities. Its molecular formula is C17H26N2O3, and it has a molecular weight of approximately 306.406 g/mol. This compound is primarily studied for its therapeutic applications, particularly in the fields of neurology and pharmacology.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperazine ring, and a methoxyphenyl moiety. The presence of the carboxylate group allows for various chemical transformations, which can be crucial in its biological interactions. The structural uniqueness of TBMPC contributes to its diverse biological activities, particularly in modulating neurotransmitter pathways.
| Property | Value |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.406 g/mol |
| CAS Number | 936330-00-6 |
Biological Activity
Research indicates that TBMPC may interact with various neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.
Preliminary studies have shown that TBMPC may act as an antagonist or modulator at certain receptor sites, influencing neurotransmission. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic agent.
Case Studies and Research Findings
- Neurotransmitter Modulation : A study focusing on similar piperazine derivatives found that compounds with methoxy groups exhibited enhanced binding affinity to serotonin receptors. This suggests that TBMPC could have similar effects, warranting further investigation into its pharmacological profile.
- Anticonvulsant Activity : In related research on thiazole-bearing compounds, it was observed that structural modifications significantly impacted anticonvulsant properties. While TBMPC's direct anticonvulsant activity has not been extensively studied, its structural similarities to known anticonvulsants indicate potential efficacy .
- Antitumor Potential : Some derivatives of piperazine have shown promise as anticancer agents. For instance, compounds with similar piperazine cores demonstrated significant cytotoxicity against various cancer cell lines. TBMPC's unique structure may provide a basis for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
To better understand TBMPC's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 4-(3-methoxyphenyl)methylpiperazine-1-carboxylate | Similar piperazine core but different methoxy position | Potentially different biological activity due to methoxy positioning |
| Tert-butyl 4-(4-fluorophenyl)methylpiperazine-1-carboxylate | Fluorinated phenyl group | Enhanced lipophilicity may improve membrane penetration |
| Tert-butyl 4-(phenethyl)piperazine-1-carboxylate | Phenethyl side chain instead of methoxyphenyl | Different pharmacokinetic properties |
Q & A
Advanced Question
- Prolyl-Hydroxylase Inhibition : Acts as a precursor to hypoxia-inducible factor (HIF) stabilizers, potentially modulating oxygen-sensing pathways .
- Serotonergic Activity : Derivatives exhibit anxiolytic/antidepressant effects in mice via 5-HT receptor interactions, validated through forced swim and elevated plus-maze tests .
How is X-ray crystallography applied to determine the crystal structure of this compound?
Advanced Question
- Data Collection : Using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 20,251 reflections for C20H27N5O3) .
- Refinement : Full-matrix least-squares methods refine atomic positions (R-factor < 0.05). Hydrogen bonds (N–H⋯O) stabilize supramolecular tapes, visualized at 35% displacement ellipsoids .
How can conflicting data regarding the compound's biological targets be resolved?
Advanced Question
- Orthogonal Assays : Cross-validate receptor binding (e.g., radioligand displacement) with functional assays (cAMP signaling) .
- Dose-Response Studies : Establish EC50/IC50 curves to differentiate primary targets from off-pathway effects .
What strategies guide structure-activity relationship (SAR) studies for enhancing its bioactivity?
Advanced Question
- Substituent Modification : Introducing electron-withdrawing groups (e.g., –CF3) at the 4-methoxyphenyl moiety enhances prolyl-hydroxylase inhibition .
- Piperazine Ring Rigidity : Constraining the ring via spiro-fusion improves metabolic stability .
What methods ensure purity during synthesis and scale-up?
Basic Question
- Chromatography : Flash chromatography (DCM/MeOH 95:5) removes unreacted intermediates .
- Recrystallization : Use Et2O or hexane/EtOAC mixtures to isolate high-purity crystals (>98%) .
What are the challenges in achieving solubility for in vitro assays, and how are they addressed?
Advanced Question
- Solvent Selection : DMSO is preferred for stock solutions (up to 50 mM), with dilution in PBS for cell-based assays .
- Derivatization : Adding polar groups (e.g., –OH or –COOH) improves aqueous solubility but may reduce membrane permeability .
How to validate analytical methods for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
